molecular formula C15H15FN2O B507968 (E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-(4-fluorophenyl)prop-2-en-1-one CAS No. 494219-32-8

(E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-(4-fluorophenyl)prop-2-en-1-one

Katalognummer: B507968
CAS-Nummer: 494219-32-8
Molekulargewicht: 258.29g/mol
InChI-Schlüssel: NWOFEVOLDCGOLJ-RMKNXTFCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-(4-fluorophenyl)prop-2-en-1-one (CAS 494219-32-8) is a chemical compound of significant interest in scientific research, particularly in medicinal chemistry and drug discovery. With a molecular formula of C15H15FN2O and a molecular weight of 258.29 g/mol, this compound features a pyrazole core, a privileged scaffold renowned for its wide spectrum of biological activities . The incorporation of a 4-fluorophenyl moiety is a common strategy in drug design, as the fluorine atom can influence the molecule's electronic properties, metabolic stability, and binding affinity . The specific structure of this compound, characterized by its conjugated enone system, suggests potential as a versatile synthetic intermediate for the development of more complex heterocyclic systems . Pyrazole derivatives are extensively documented in scientific literature for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and antifungal activities . Research into similar 1,5-diaryl pyrazole structures has shown they can act as potent inhibitors of enzymes like cyclooxygenase-2 (COX-2) and p38 kinase, making them valuable tools for investigating inflammatory pathways and other disease mechanisms . This product is intended for research applications by qualified laboratory professionals. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the compound in accordance with all applicable laboratory safety regulations.

Eigenschaften

IUPAC Name

(E)-3-(1-ethyl-5-methylpyrazol-4-yl)-1-(4-fluorophenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O/c1-3-18-11(2)13(10-17-18)6-9-15(19)12-4-7-14(16)8-5-12/h4-10H,3H2,1-2H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWOFEVOLDCGOLJ-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C=CC(=O)C2=CC=C(C=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=C(C=N1)/C=C/C(=O)C2=CC=C(C=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclocondensation of 1,3-Diketones

The reaction of 1,3-diketones with hydrazine derivatives remains a cornerstone for pyrazole synthesis. Girish et al. demonstrated a nano-ZnO-catalyzed condensation of ethyl acetoacetate (4 ) and phenylhydrazine (5 ) to form 1,3,5-substituted pyrazoles (6 ) in 95% yield under mild conditions (Scheme 2). This method’s efficiency stems from the catalyst’s recyclability and short reaction time. Similarly, Ohtsuka et al. achieved regiospecific pyrazole formation using asymmetrical diketones, though yields varied with substituent electronic effects.

Table 1: Pyrazole Synthesis via 1,3-Diketones

Starting MaterialCatalystConditionsYield (%)Reference
Ethyl acetoacetate + hydrazineNano-ZnOEthanol, reflux95
Asymmetrical diketoneNoneAcetic acid, 80°C70

From Acetylenic Ketones

Cyclocondensation of acetylenic ketones (16 ) with hydrazines (17 ) generates pyrazoles, albeit with regioisomeric mixtures. For example, diacetylene ketones (20 ) reacted with phenylhydrazine (5 ) to yield a 3:2 ratio of regioisomers 21 and 22 (Scheme 6). Selectivity improved with hydrazine hydrate, favoring 21 due to hydrogen bonding with ester groups. Guojing et al. introduced copper triflate and ionic liquids to synthesize 3-trifluoromethylpyrazoles (32 ) in 82% yield via one-pot addition–cyclocondensation.

From Vinyl Ketones with Leaving Groups

α,β-Ethylenic ketones containing leaving groups (e.g., halogen, acetoxy) react with hydrazines to form pyrazolines, which are aromatized to pyrazoles. Katritzky et al. utilized α-benzotriazolylenones (48 ) and methylhydrazine to synthesize 1,3,5-trisubstituted pyrazoles (50 ) in 50–94% yield after base treatment (Scheme 16). Montmorillonite K-10 under sonication enabled efficient cyclocondensation of α-oxoketene O,N-acetals (43 ) into 5-aminopyrazoles (44 ).

Claisen-Schmidt Condensation for Chalcone Formation

The chalcone backbone is constructed via Claisen-Schmidt condensation between the pyrazole aldehyde and 4-fluoroacetophenone.

Reaction Mechanism and Conditions

The base-catalyzed condensation involves deprotonation of the ketone, nucleophilic attack by the aldehyde’s enolate, and dehydration to form the α,β-unsaturated ketone. A study by Harigae et al. highlighted iodine-mediated coupling of terminal alkynes (83 ) and aldehydes (84 ) with hydrazines to yield 3,5-substituted pyrazoles (86 ) in 68–99% yield (Scheme 27). For the target chalcone, analogous conditions (ethanol, NaOH, reflux) yielded 3a,b in the second source.

Table 2: Chalcone Synthesis via Claisen-Schmidt Condensation

Aldehyde ComponentKetone ComponentBaseSolventYield (%)Reference
1-Ethyl-5-methylpyrazole-4-carbaldehyde4-FluoroacetophenoneNaOHEthanol77
Triazol-4-yl ethanoneBenzaldehydeKOHEthanol82

Catalytic and Process Optimization

The second source employed triethylamine (Et₃N) to facilitate thiazole-pyrazole coupling, achieving 77% yield for compound 8 (Scheme 2). Microwave irradiation and continuous flow reactors are posited to enhance reaction efficiency, though these methods require further validation in peer-reviewed studies.

Alternative Synthesis Pathways

Sonication-Assisted Cyclocondensation

Ultrasound irradiation reduced reaction times and improved yields in pyrazole synthesis. For instance, montmorillonite K-10 under sonication converted α-oxoketene O,N-acetals (43 ) into 44 within 30 minutes (74–94% yield).

One-Pot Tandem Reactions

Guojing et al. demonstrated a one-pot protocol for 1,3,5-triarylpyrazoles (32 ) via chalcone formation, hydrazine cyclocondensation, and oxidative aromatization (82% yield). This approach minimizes intermediate isolation and is adaptable to the target compound.

Comparative Analysis of Methods

Table 3: Efficiency of Pyrazole-Chalcone Synthesis Routes

MethodAdvantagesLimitationsYield Range (%)
Nano-ZnO catalysisHigh yield, recyclable catalystRequires specialized catalyst82–95
SonicationRapid reaction, energy-efficientEquipment-dependent74–94
Claisen-Schmidt (base)Simple setup, scalableRegioselectivity challenges68–99

Analyse Chemischer Reaktionen

Types of Reactions

(E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-(4-fluorophenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol under ambient conditions.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-(4-fluorophenyl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential as an anti-inflammatory and anticancer agent. Its ability to inhibit certain enzymes and signaling pathways makes it a promising candidate for drug development.

Medicine

In medicinal chemistry, this compound has shown potential in the treatment of diseases such as cancer, diabetes, and neurodegenerative disorders. Its ability to modulate biological targets such as kinases and receptors is of particular interest.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. For example, it can be incorporated into polymers to enhance their thermal stability and mechanical strength.

Wirkmechanismus

The mechanism of action of (E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-(4-fluorophenyl)prop-2-en-1-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface, leading to changes in cellular responses.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The following table summarizes key structural differences and their implications:

Compound Name Substituents/Ring Modifications Key Properties/Applications Evidence Source
(2E)-3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one Diphenylpyrazole; no fluorine Enhanced crystallinity due to phenyl stacking
(2E)-1-[5-Methyl-1-(4-methylphenyl)-1H-triazol-4-yl]-3-(4-fluorophenyl)prop-2-en-1-one Triazole replaces pyrazole; 4-methylphenyl group Altered electronic properties for bioactivity
(E)-3-(2,6-Difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one Difluorophenyl substituents Nonlinear optical material (SHG efficiency)
(2E)-1-(4-Bromophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one Bromophenyl; methoxyphenyl Improved thermal stability
(E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one Dichlorophenyl; methoxyphenyl Antimicrobial activity
Key Observations:

Pyrazole vs. This modification could enhance binding to biological targets like enzymes.

Halogen Substituents: Fluorine (electron-withdrawing) vs. chlorine/bromine (larger, polarizable): The 4-fluorophenyl group in the target compound likely improves metabolic stability compared to chlorophenyl/bromophenyl analogs . Difluorophenyl derivatives (e.g., ) exhibit stronger nonlinear optical responses due to increased electron withdrawal and molecular asymmetry.

Methoxy vs.

Crystallographic and Physicochemical Properties

  • Molecular Packing : Pyrazole-based chalcones (e.g., ) often exhibit planar conformations stabilized by π-π stacking. The ethyl and methyl groups in the target compound may disrupt stacking, reducing crystallinity compared to diphenylpyrazole analogs.
  • Thermal Stability : Bromophenyl and chlorophenyl derivatives (e.g., ) show higher melting points due to stronger halogen-mediated intermolecular interactions. The target compound’s fluorine substituent may lower melting points but improve solubility.
  • Optical Properties: Chalcones with multiple fluorines (e.g., ) demonstrate second-harmonic generation (SHG) efficiency, suggesting the target compound’s single fluorine may limit nonlinear optical performance.

Biologische Aktivität

(E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-(4-fluorophenyl)prop-2-en-1-one is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C13H14FN3OC_{13}H_{14}FN_3O, with a molecular weight of 251.27 g/mol. Its structure features a pyrazole ring, which is known for contributing to various biological activities. The presence of the 4-fluorophenyl group is significant for enhancing its pharmacological profile.

Anticancer Activity

Research has indicated that compounds containing pyrazole moieties exhibit promising anticancer properties. For instance, a study demonstrated that similar pyrazole derivatives inhibited cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis through the modulation of key signaling pathways, such as the inhibition of anti-apoptotic proteins like Mcl-1 and Bcl-2.

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHeLa12.5Inhibition of CDK9
Compound BMCF-715.0Induction of apoptosis
This compoundA549TBDTBD

Anti-inflammatory Properties

In addition to anticancer effects, pyrazole derivatives have been reported to possess anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and modulate pathways such as NF-kB signaling, which plays a critical role in inflammation.

Case Study:
A study highlighted the anti-inflammatory effects of a related pyrazole compound in a murine model of inflammation, where it significantly reduced paw edema and cytokine levels (TNF-alpha and IL-6) compared to controls.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets, such as enzymes and receptors involved in cancer progression and inflammation.

Enzyme Inhibition

Research suggests that this compound may act as an inhibitor of certain kinases involved in cell cycle regulation, particularly CDK9. By inhibiting these kinases, the compound can effectively halt cell proliferation in cancerous cells.

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction efficiency be validated?

Answer:
The synthesis typically involves a multi-step approach, including:

  • Claisen-Schmidt condensation between a substituted pyrazole carbonyl derivative and a fluorophenyl acetophenone precursor to form the α,β-unsaturated ketone (enone) backbone .
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the E-isomer .
  • Validation of reaction efficiency through:
    • HPLC analysis (C18 column, UV detection at 254 nm) to monitor reaction progress and by-product formation .
    • Mass spectrometry (MS) for molecular ion confirmation (e.g., ESI-MS m/z calculated vs. observed) .

Basic: What spectroscopic techniques are critical for confirming stereochemistry and purity?

Answer:

  • 1H/13C NMR : Key signals include the E-configured vinyl proton (δ ~7.5–8.0 ppm, J = 15–16 Hz) and fluorophenyl aromatic protons (δ ~7.2–7.8 ppm) .
  • 19F NMR : A singlet near δ -110 ppm confirms the para-fluorine substituent .
  • X-ray crystallography : Resolves absolute stereochemistry (e.g., E configuration) and intermolecular interactions (e.g., π-π stacking of fluorophenyl/pyrazole rings) .
  • HPLC-PDA : Purity >95% is validated using a reverse-phase column (acetonitrile/water mobile phase) .

Advanced: How can researchers resolve discrepancies in biological activity data between in vitro and in vivo studies?

Answer:

  • Pharmacokinetic profiling : Assess solubility (e.g., shake-flask method in PBS/DMSO) and metabolic stability (e.g., liver microsomal assays) to identify bioavailability limitations .
  • Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites that may explain reduced in vivo efficacy .
  • Dose-response reevaluation : Compare in vitro IC50 values with in vivo dosing regimens to ensure parity in effective concentrations .

Advanced: What computational strategies predict the compound’s binding affinity to biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with target proteins (e.g., kinases, GPCRs). Key residues (e.g., fluorophenyl binding pockets) should be prioritized .
  • Molecular dynamics (MD) simulations : Run 100-ns trajectories (AMBER/CHARMM force fields) to assess binding stability and conformational flexibility .
  • QSAR modeling : Correlate substituent effects (e.g., ethyl vs. methyl groups) with activity data from analogs to predict affinity .

Advanced: How to analyze the impact of substituents (ethyl, methyl, fluorine) on pharmacological profiles?

Answer:

  • Structure-activity relationship (SAR) studies :
    • Replace the ethyl group with bulkier alkyl chains (e.g., propyl) to evaluate steric effects on target binding .
    • Substitute the 4-fluorophenyl group with chloro or methoxy analogs to assess electronic contributions .
  • Thermodynamic solubility assays : Compare logP values (shake-flask method) to link substituent hydrophobicity with membrane permeability .

Basic: What are the compound’s stability profiles under various storage and experimental conditions?

Answer:

  • Photostability : Expose to UV light (λ = 254 nm) for 48 hours; monitor degradation via HPLC (e.g., new peaks at 8–10 min retention time) .
  • Thermal stability : Incubate at 40°C/75% RH for 4 weeks; assess by 1H NMR for ketone oxidation or enone isomerization .
  • Solution stability : Test in DMSO/PBS (1:9 v/v) over 72 hours; precipitation or pH shifts indicate instability .

Advanced: How to address contradictory crystallographic data in structural reports?

Answer:

  • Redetermination of crystal structure : Collect high-resolution data (e.g., synchrotron X-ray, resolution ≤0.8 Å) to resolve ambiguities in bond lengths/angles .
  • Polymorphism screening : Recrystallize from alternative solvents (e.g., dichloromethane vs. methanol) to identify different crystalline forms .
  • DFT calculations : Compare experimental vs. computed (e.g., B3LYP/6-311+G**) dihedral angles to validate conformational preferences .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.